Bienvenue dans la boutique en ligne BenchChem!

4-Pentan-3-yl-1,4-thiazinane 1,1-dioxide

Lipophilicity Membrane permeability Drug-likeness

4-Pentan-3-yl-1,4-thiazinane 1,1-dioxide (CAS 866041-16-9), also named 4-(Pentan-3-yl)thiomorpholine 1,1-dioxide, is an N-alkyl-substituted thiomorpholine 1,1-dioxide derivative with molecular formula C₉H₁₉NO₂S and molecular weight 205.32 g/mol. The compound features a fully saturated six-membered 1,4-thiazinane ring bearing a sulfone (1,1-dioxide) functional group and an N-(pentan-3-yl) substituent—a branched secondary alkyl chain.

Molecular Formula C9H19NO2S
Molecular Weight 205.32
CAS No. 866041-16-9
Cat. No. B2367262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pentan-3-yl-1,4-thiazinane 1,1-dioxide
CAS866041-16-9
Molecular FormulaC9H19NO2S
Molecular Weight205.32
Structural Identifiers
SMILESCCC(CC)N1CCS(=O)(=O)CC1
InChIInChI=1S/C9H19NO2S/c1-3-9(4-2)10-5-7-13(11,12)8-6-10/h9H,3-8H2,1-2H3
InChIKeyDNZICLJLTDSWGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Pentan-3-yl-1,4-thiazinane 1,1-dioxide (CAS 866041-16-9): Physicochemical Profile and Comparator Landscape for Thiomorpholine 1,1-Dioxide Procurement


4-Pentan-3-yl-1,4-thiazinane 1,1-dioxide (CAS 866041-16-9), also named 4-(Pentan-3-yl)thiomorpholine 1,1-dioxide, is an N-alkyl-substituted thiomorpholine 1,1-dioxide derivative with molecular formula C₉H₁₉NO₂S and molecular weight 205.32 g/mol . The compound features a fully saturated six-membered 1,4-thiazinane ring bearing a sulfone (1,1-dioxide) functional group and an N-(pentan-3-yl) substituent—a branched secondary alkyl chain . The thiomorpholine 1,1-dioxide scaffold is recognized as an important building block in medicinal chemistry, with derivatives entering human clinical trials and finding application in antibacterial biaryloxazolidinone analogues, cyclin G-associated kinase inhibitors, and DPP-IV inhibitor programs [1][2]. As an N-substituted congener, 4-Pentan-3-yl-1,4-thiazinane 1,1-dioxide occupies a distinct physicochemical space relative to the unsubstituted parent and shorter-chain N-alkyl homologues, making it a candidate for property-based lead optimization campaigns requiring enhanced lipophilicity and reduced polar surface area .

Why 4-Pentan-3-yl-1,4-thiazinane 1,1-dioxide Cannot Be Interchanged with Other Thiomorpholine 1,1-Dioxide Derivatives


N-Substitution on the thiomorpholine 1,1-dioxide scaffold is a critical determinant of lipophilicity, polar surface area, hydrogen-bonding capacity, and conformational flexibility—all parameters that directly govern membrane permeability, metabolic stability, and target engagement [1]. The unsubstituted thiomorpholine 1,1-dioxide (CAS 39093-93-1) carries a polar N–H donor and exhibits a cLogP of −0.722 with a topological polar surface area (TPSA) of 54.55 Ų [2]. Progressive N-alkylation systematically increases LogP while reducing TPSA: the 4-methyl analogue (TPSA 45.8 Ų) already shows a 16% TPSA reduction versus the parent [3]. The N-(pentan-3-yl) substituent on the target compound further reduces TPSA to 37.38 Ų and elevates LogP to approximately +0.91, representing a LogP shift of over 1.6 units (>40-fold increase in octanol-water partition coefficient) and a 31.5% TPSA reduction relative to the unsubstituted core . These are not incremental differences—they place the compound in a meaningfully distinct property space for applications where passive membrane diffusion, CNS penetration potential, or reduced aqueous solubility must be controlled. Furthermore, the branched secondary alkyl architecture (pentan-3-yl) provides steric shielding around the basic nitrogen that is not replicated by linear n-alkyl chains of equivalent carbon count, potentially altering metabolic N-dealkylation rates . Simple substitution with a smaller N-alkyl thiomorpholine 1,1-dioxide would yield a compound with predictably different absorption, distribution, and metabolic profiles, undermining SAR consistency in lead optimization programs.

4-Pentan-3-yl-1,4-thiazinane 1,1-dioxide: Quantitative Differentiation Evidence Against Closest Thiomorpholine 1,1-Dioxide Analogs


Lipophilicity (LogP) Elevation: >40-Fold Increase in Octanol-Water Partitioning Versus Parent Thiomorpholine 1,1-Dioxide

The N-(pentan-3-yl) substituent dramatically elevates the computed lipophilicity of the thiomorpholine 1,1-dioxide scaffold. The target compound exhibits a LogP of 0.9054 , compared to the parent thiomorpholine 1,1-dioxide (CAS 39093-93-1) which has a cLogP of −0.722 [1]. This ΔLogP of +1.63 corresponds to an approximately 43-fold increase in the octanol-water partition coefficient, fundamentally altering the compound's distribution between aqueous and lipid compartments. The shift from a negative (hydrophilic) to a positive (lipophilic) LogP is a bin-crossing event with significant implications for passive membrane permeability and CNS multiparameter optimization (MPO) scoring.

Lipophilicity Membrane permeability Drug-likeness

Topological Polar Surface Area (TPSA) Reduction: 31.5% Lower Than Unsubstituted Parent, Consistent with Improved Membrane Permeability Prediction

The topological polar surface area (TPSA) of 4-Pentan-3-yl-1,4-thiazinane 1,1-dioxide is 37.38 Ų , compared to 54.55–54.6 Ų for the unsubstituted parent thiomorpholine 1,1-dioxide [1][2] and 45.8 Ų for the 4-methyl analogue [3]. This represents a 31.5% reduction from the parent and a further 18.4% reduction from the 4-methyl homologue. The widely accepted TPSA threshold for favorable blood-brain barrier penetration is <60–70 Ų for passive diffusion; however, progressive reduction below ~40 Ų is associated with incrementally higher CNS permeability probability in multiparameter optimization models. The target compound's TPSA of 37.38 Ų places it in a more favorable permeability prediction zone than both the parent (54.55 Ų) and the 4-methyl derivative (45.8 Ų).

Polar surface area Membrane permeability CNS drug design

Systematic Physicochemical Property Progression Across the N-Alkyl Thiomorpholine 1,1-Dioxide Homologous Series

A systematic comparison of key computed physicochemical parameters across the N-alkyl thiomorpholine 1,1-dioxide series reveals a monotonic property progression with increasing N-alkyl chain length: the parent (C₄H₉NO₂S, MW 135.18, cLogP −0.722, TPSA 54.55 Ų, HBD 1, HBA 3, RotBond 0), 4-methyl (C₅H₁₁NO₂S, MW 149.21, TPSA 45.8 Ų), 4-propyl (C₇H₁₅NO₂S, MW 177.27), and the target 4-(pentan-3-yl) (C₉H₁₉NO₂S, MW 205.32, LogP 0.9054, TPSA 37.38 Ų, HBD 0, HBA 3, RotBond 3) [1][2][3]. Notably, the N–H hydrogen bond donor present on the parent (HBD = 1) is eliminated upon N-alkylation (HBD = 0 for the target), removing a key contributor to desolvation penalty and further differentiating permeability predictions. The rotatable bond count increases from 0 (parent) to 3 (target), introducing conformational flexibility that can be either advantageous (induced-fit binding) or detrimental (entropic penalty), depending on the target binding site architecture.

Structure-property relationships Homologous series Lead optimization

Branched Secondary N-Alkyl Architecture: Structural Differentiation from Linear n-Alkyl Thiomorpholine 1,1-Dioxide Isomers

The N-(pentan-3-yl) substituent (1-ethylpropyl) is a branched secondary alkyl group, structurally distinct from linear n-pentyl, n-butyl, or n-propyl N-substituted thiomorpholine 1,1-dioxides. The branching at the α-carbon (the carbon directly attached to the thiomorpholine nitrogen) creates a sterically more encumbered environment around the basic amine center compared to linear N-alkyl chains. While direct experimental metabolic stability data for this specific compound are not available in the open literature, the general principle—supported by extensive medicinal chemistry precedent across multiple chemotypes—is that α-branched N-alkyl groups reduce the rate of N-dealkylation by cytochrome P450 enzymes through steric hindrance of the initial C–H hydroxylation step [1]. Among available N-alkyl thiomorpholine 1,1-dioxides, 4-isopropylthiomorpholine 1,1-dioxide (C₇H₁₅NO₂S, MW 177.27) provides the closest branched comparator but lacks the extended alkyl reach of the pentan-3-yl group [2]. The target compound uniquely combines α-branching with a total of five carbon atoms in the N-substituent, occupying a structural niche not covered by the more common N-methyl, N-ethyl, N-propyl, or N-isopropyl derivatives.

Branched alkyl Metabolic stability Steric shielding

Structural Identity Verification: SMILES-Based Differentiation from Erroneously Attributed Pentamidine Identity

Several online chemical databases incorrectly list 4-Pentan-3-yl-1,4-thiazinane 1,1-dioxide as 'pentamidine' or associate it with the antiprotozoal agent pentamidine, which is structurally unrelated [1]. The verified SMILES for the target compound is CCC(CC)N1CCS(=O)(=O)CC1, corresponding to an N-(pentan-3-yl)-substituted saturated thiomorpholine 1,1-dioxide, whereas pentamidine (CAS 100-33-4) is 4,4'-[pentane-1,5-diylbis(oxy)]dibenzenecarboximidamide—an aromatic diamidine with a completely different molecular framework (C₁₉H₂₄N₄O₂, MW 340.42) [2]. This identity verification is procurement-critical: any workflow that relies on database cross-referencing without SMILES-level verification risks acquiring or testing the wrong chemical entity. The Leyan product listing (Product No. 1621159) provides explicit SMILES, molecular formula (C₉H₁₉NO₂S), and CAS-to-structure verification at 98% purity, establishing a reliable procurement baseline . The compound is additionally listed as 4-(Pentan-3-yl)-1λ⁶-thiomorpholine-1,1-dione by CymitQuimica (Ref. 3D-RJB04116), providing orthogonal supplier confirmation of the same chemical structure .

Structural identity Quality control Procurement verification

4-Pentan-3-yl-1,4-thiazinane 1,1-dioxide: Evidence-Based Application Scenarios for Scientific Procurement and Lead Optimization


CNS-Penetrant Lead Optimization: Exploiting TPSA Reduction and Positive LogP for Blood-Brain Barrier Permeability

The target compound's TPSA of 37.38 Ų and LogP of 0.9054 place it in a physicochemical space favorable for passive blood-brain barrier (BBB) penetration . With TPSA well below the widely referenced 60–70 Ų permeability threshold and LogP shifted into the positive range—unlike the hydrophilic parent (cLogP −0.722, TPSA 54.55 Ų)—this derivative is the rational choice among N-alkyl thiomorpholine 1,1-dioxides when CNS exposure is a program objective [1]. Medicinal chemistry teams prosecuting CNS targets (e.g., KCNQ potassium channel openers, for which thiomorpholine derivatives have been patented) can use this building block to install the thiomorpholine 1,1-dioxide pharmacophore while maintaining CNS MPO compliance [2].

Metabolic Stability SAR: Probing N-Dealkylation Susceptibility with a Branched Secondary Alkyl Substituent

The α-branched pentan-3-yl substituent provides a structurally encoded hypothesis for reduced CYP-mediated N-dealkylation compared to linear N-alkyl thiomorpholine 1,1-dioxides . In metabolic stability SAR campaigns, this compound can serve as a tool to probe whether steric shielding of the N-alkyl attachment point translates to improved microsomal or hepatocyte stability. When compared head-to-head with 4-propylthiomorpholine 1,1-dioxide (linear C₃ chain) or 4-isopropylthiomorpholine 1,1-dioxide (branched C₃ chain), the target compound uniquely combines α-branching with extended alkyl reach, enabling the deconvolution of steric versus lipophilic contributions to metabolic stability [1].

Property-Driven Building Block Selection: Lipophilic Anchor Point for Fragment Growing and Scaffold Decoration

The systematic property progression across the N-alkyl thiomorpholine 1,1-dioxide series—from parent (MW 135, cLogP −0.722) through 4-methyl, 4-propyl, to the target (MW 205, LogP +0.91)—allows the pentan-3-yl derivative to serve as a quantitatively defined lipophilic anchor point in fragment-based drug discovery [1]. When a medicinal chemistry program requires installation of a thiomorpholine 1,1-dioxide moiety with a specific LogP target (e.g., +0.5 to +1.5 for oral absorption), the target compound's predicted LogP of 0.91 falls within this range, whereas the parent and shorter-chain analogues do not, enabling more precise property-based design .

Antibacterial and Kinase Inhibitor Scaffold Derivatization: Building on Established Thiomorpholine 1,1-Dioxide SAR

Thiomorpholine 1,1-dioxide is an established building block in the synthesis of antibacterial biaryloxazolidinone analogues and cyclin G-associated kinase (GAK) inhibitors . The N-(pentan-3-yl) derivative offers a pre-functionalized, lipophilic variant of this scaffold that can be directly incorporated into parallel synthesis libraries without requiring additional N-alkylation steps. For programs exploring the SAR of the N-substituent in these chemotypes, the target compound provides a discrete data point with a branched, medium-length alkyl chain that systematically extends the property space accessible from commercially available N-substituted thiomorpholine 1,1-dioxide building blocks [1].

Quote Request

Request a Quote for 4-Pentan-3-yl-1,4-thiazinane 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.